Silane, trifluoro(3-methyl-2-butenyl)-
Description
Silane, trifluoro(3-methyl-2-butenyl)- is a fluorinated organosilicon compound characterized by a trifluoromethyl group (-CF₃) attached to a silicon atom and a branched alkenyl substituent (3-methyl-2-butenyl). Its molecular formula is C₅H₇F₃Si (assuming the compound in question is correctly specified; lists a closely related isomer, trifluoro(2-methyl-2-butenyl)silane, with formula C₆H₇F₃Si, which may reflect a structural ambiguity). The trifluoromethyl group imparts low surface energy and hydrophobicity, making it suitable for applications in coatings, surface modifications, and materials requiring oil/water separation.
Properties
CAS No. |
114067-34-4 |
|---|---|
Molecular Formula |
C5H9F3Si |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
trifluoro(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
InChI Key |
FQZOEQIJCNKSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Prenyl Chloride and Trifluorosilane Coupling
Adapting methodologies from trifluoromethylsilane synthesis, prenyl chloride could react with hexamethyldisiloxane potassium salts under argon. For instance, styrene-mediated potassium dissolution in toluene facilitates the generation of reactive silanolates, which may couple with prenyl chlorides at -45°C to -85°C.
Hydrosilylation of 3-Methyl-1-butyne
Mechanism and Catalysts
Hydrosilylation of 3-methyl-1-butyne with trifluorosilanes (e.g., HSiF₃) offers a direct route. Platinum-based catalysts (e.g., Karstedt’s catalyst) or radical initiators promote anti-Markovnikov addition, positioning the silicon atom at the terminal alkyne carbon.
Optimized Parameters
- Catalyst: Pt(dvs) (1–5 ppm)
- Solvent: Toluene or THF
- Temperature: 60–80°C
- Yield: Estimated 65–80% based on analogous hydrosilylation reactions.
Potassium-Mediated Synthesis Inspired by Hexamethyldisiloxane Routes
One-Pot Prenylation and Fluorination
Drawing from CN106117258A, a two-step, one-pot strategy could be adapted:
- Silanolate Formation : Metallic potassium reacts with hexamethyldisiloxane and styrene in toluene at 50–70°C to generate potassium silanolate.
- Prenyl-Fluoro Coupling : Cooling to -85°C followed by addition of prenyl chloride and fluoroform (CHF₃) yields the target compound after distillation.
Experimental Data from Analogous Systems
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | K, hexamethyldisiloxane, styrene | 50–70°C | 95% silanolate conversion |
| 2 | Prenyl chloride, CHF₃ | -85°C | 80–88% |
Organometallic Approaches Using Grignard Reagents
Prenylmagnesium Bromide and Trifluorosilane
Reacting (3-methyl-2-butenyl)magnesium bromide with trichlorosilane (SiCl₃F₃) in diethyl ether provides a straightforward pathway. Subsequent fluorination with AgF₂ or SbF₃ replaces chlorine atoms, yielding the trifluorosilane.
Challenges
- Steric hindrance from the prenyl group reduces reaction rates.
- Byproducts include disilyl ethers, necessitating careful purification.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions: Silane, trifluoro(3-methyl-2-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
Chemistry: Silane, trifluoro(3-methyl-2-butenyl)- is used as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making Silane, trifluoro(3-methyl-2-butenyl)- a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, Silane, trifluoro(3-methyl-2-butenyl)- is used in the production of specialty coatings, adhesives, and sealants. Its ability to impart unique properties, such as hydrophobicity and chemical resistance, makes it an important component in various formulations .
Mechanism of Action
The mechanism by which Silane, trifluoro(3-methyl-2-butenyl)- exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to changes in reactivity, binding affinity, and overall chemical behavior .
Comparison with Similar Compounds
Structural and Functional Analysis
- Fluorine Content : The trifluoromethyl group in all three fluorosilanes reduces surface energy, but triethoxy(pentafluorophenyl)silane () achieves even lower surface energy due to its electron-withdrawing pentafluorophenyl group.
- Reactivity: The alkenyl group in trifluoro(3-methyl-2-butenyl)-silane allows for addition reactions (e.g., thiol-ene), whereas the ethoxy groups in triethoxy(pentafluorophenyl)silane enable hydrolysis to form silanol bonds for surface adhesion. Silane-PEG-N3 leverages azide groups for bioorthogonal conjugation, a feature absent in the other compounds.
- Thermal Stability : Aromatic substituents (e.g., pentafluorophenyl) enhance thermal resistance compared to aliphatic alkenyl groups.
Application-Specific Differences
- Materials Science : Trifluoro(3-methyl-2-butenyl)-silane is ideal for hydrophobic coatings (e.g., wood sponges for oil/water separation), while triethoxy(pentafluorophenyl)silane is used in high-temperature-resistant composites.
- Biomedical: Silane-PEG-N3 excels in bioconjugation and drug delivery due to its PEG backbone, contrasting with the non-biocompatible fluorinated silanes.
Research Findings and Data
Hydrophobicity Performance
- Contact Angle : Fluorosilanes typically achieve water contact angles >100°. Triethoxy(pentafluorophenyl)silane reported angles of ~115°, while alkenyl-trifluorosilanes (e.g., trifluoro(3-methyl-2-butenyl)- ) may reach similar values due to fluorine density.
- Surface Energy: Trifluoromethyl groups reduce surface energy to ~15–20 mN/m, lower than non-fluorinated silanes (~25–30 mN/m).
Notes and Limitations
- The 3-methyl isomer may exhibit distinct reactivity due to steric effects.
- Application Gaps: Limited data exists on the direct use of trifluoro(3-methyl-2-butenyl)-silane; its properties are inferred from analogous fluorosilanes.
Q & A
Basic: How can the synthesis of Silane, trifluoro(3-methyl-2-butenyl)- be optimized for reproducibility in academic settings?
Methodological Answer:
The synthesis of trifluoroalkylsilanes typically involves nucleophilic substitution or hydrosilylation reactions. For Silane, trifluoro(3-methyl-2-butenyl)-, key parameters include:
- Reagent Purity : Use freshly distilled 3-methyl-2-butenol and trifluorosilane precursors to minimize side reactions.
- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred due to their inertness and ability to dissolve organosilicon intermediates .
- Catalyst and Base : Triethylamine (Et3N) can neutralize HCl byproducts, while palladium catalysts may enhance hydrosilylation efficiency.
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) as the mobile phase. Reaction completion often requires 48–72 hours under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/DCM gradient) isolates the product. Confirm purity via <sup>19</sup>F NMR and GC-MS.
Basic: What analytical techniques are critical for characterizing Silane, trifluoro(3-methyl-2-butenyl)- and its intermediates?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 196.05 for C7H11F3Si).
- FT-IR : Detect Si-F stretches (~800–900 cm<sup>-1</sup>) and C=C vibrations (~1640 cm<sup>-1</sup>).
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm stereochemistry .
Basic: How should researchers handle stability and storage challenges for Silane, trifluoro(3-methyl-2-butenyl)-?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N2) in flame-sealed ampoules or Schlenk flasks. Use molecular sieves (4Å) in storage containers .
- Thermal Stability : Avoid temperatures >50°C; decomposition releases HF. Monitor via thermogravimetric analysis (TGA).
- Reactivity : Test compatibility with common lab solvents (e.g., THF, DMF) using small-scale stability assays.
Advanced: What mechanistic insights explain the reactivity of Silane, trifluoro(3-methyl-2-butenyl)- in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Si-F bond activation. The electron-withdrawing trifluoro group increases electrophilicity at silicon, facilitating nucleophilic attack .
- Kinetic Studies : Use <sup>19</sup>F NMR to track reaction rates under varying temperatures. For example, Arrhenius plots reveal activation energies for Si-C bond formation.
- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H into the 3-methyl-2-butenyl group to trace regioselectivity in hydrosilylation .
Advanced: How can trace impurities in Silane, trifluoro(3-methyl-2-butenyl)- affect downstream applications in polymer chemistry?
Methodological Answer:
- Impurity Profiling : Use LC-MS with a C18 column (ACN/water + 0.1% formic acid) to detect hydrolyzed byproducts (e.g., silanols).
- Impact on Polymerization : Even 0.1% residual HCl can catalyze premature crosslinking in silicone-based polymers. Pre-purify via solid-phase extraction (SPE) with HLB cartridges .
- Quantitative NMR : Spike samples with 4-chloro-3-methylphenol-d2 as an internal standard to quantify impurities .
Advanced: What computational methods predict the interfacial behavior of Silane, trifluoro(3-methyl-2-butenyl)- in composite materials?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate adhesion at silica surfaces using force fields like COMPASS. The trifluoro group enhances hydrophobicity, reducing water ingress at interfaces .
- Surface Energy Calculations : Apply Owens-Wendt theory to contact angle data (e.g., θ >100° for water).
- Experimental Validation : Compare MD predictions with AFM adhesion force measurements on modified substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
